REACTION_CXSMILES
|
O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[NH2:15][C:16]1[CH:17]=[N:18][CH:19]=[CH:20][C:21]=1[NH2:22].[F:23][C:24]1[C:32]([F:33])=[CH:31][CH:30]=[CH:29][C:25]=1[C:26](O)=O.[OH-].[Na+]>CS(O)(=O)=O>[F:23][C:24]1[C:32]([F:33])=[CH:31][CH:30]=[CH:29][C:25]=1[C:26]1[NH:15][C:16]2[CH:17]=[N:18][CH:19]=[CH:20][C:21]=2[N:22]=1 |f:3.4|
|
Name
|
|
Quantity
|
24.56 g
|
Type
|
reactant
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Name
|
|
Quantity
|
165.8 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
12.3 g
|
Type
|
reactant
|
Smiles
|
NC=1C=NC=CC1N
|
Name
|
2,3-difluorobenzoic acid
|
Quantity
|
19.4 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)O)C=CC=C1F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
190 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixtures
|
Type
|
TEMPERATURE
|
Details
|
was cooled to 50° C.
|
Type
|
ADDITION
|
Details
|
poured into ice
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
STIRRING
|
Details
|
with stirring until the pH is 8
|
Type
|
CUSTOM
|
Details
|
Solid material precipitated out of solution
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Type
|
CUSTOM
|
Details
|
The final product was re-crystallized from ethanol/water twice
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC=C1F)C1=NC2=C(C=NC=C2)N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |